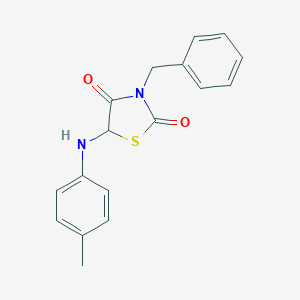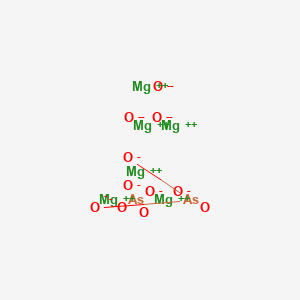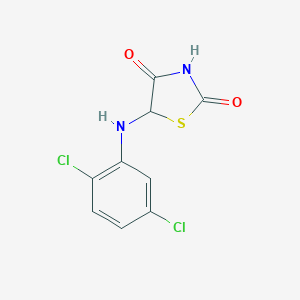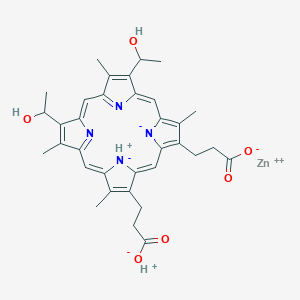
3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione, also known as TZD, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and glucose uptake, as well as decreased inflammation and oxidative stress.
Biochemical and Physiological Effects:
3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose metabolism, reduce inflammation and oxidative stress, and inhibit tumor growth. It has also been shown to have neuroprotective effects, as well as potential applications in the treatment of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione is its well-established mechanism of action, which makes it a useful tool for studying the role of PPARγ in various biological processes. However, one limitation is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cardiovascular disease, as it has been shown to improve lipid metabolism and reduce inflammation. Additionally, further research is needed to fully understand the potential toxicity of 3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione and to develop safer derivatives for use in experimental settings.
Méthodes De Synthèse
The synthesis of 3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione involves the reaction of 3-benzylthio-2-methylpropanoic acid with p-toluidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then cyclized using thionyl chloride to yield the final product, 3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione.
Applications De Recherche Scientifique
3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose metabolism.
Propriétés
Formule moléculaire |
C17H16N2O2S |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
3-benzyl-5-(4-methylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O2S/c1-12-7-9-14(10-8-12)18-15-16(20)19(17(21)22-15)11-13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3 |
Clé InChI |
UFSXKNGGDZSKEP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)

![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)


![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)




![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)